molecular formula C13H14ClN3S B2490751 N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine CAS No. 339278-68-1

N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine

Cat. No.: B2490751
CAS No.: 339278-68-1
M. Wt: 279.79
InChI Key: YOSCRJPSFMTEEB-UHFFFAOYSA-N
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Description

This compound, also referred to as CP-55940 or CUMYL-4CN-BINACA, is a potent synthetic cannabinoid that has gained attention due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Sulfanyl Group: The 4-chlorophenylsulfanyl group is introduced via a nucleophilic substitution reaction.

    Methylation: The final step involves the methylation of the amine group to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidines .

Scientific Research Applications

N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors and potential therapeutic effects.

    Medicine: Investigated for its potential use in developing new drugs, particularly in the field of synthetic cannabinoids.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine involves its interaction with cannabinoid receptors in the body. It binds to these receptors, mimicking the effects of natural cannabinoids, and modulates various physiological processes. The molecular targets include CB1 and CB2 receptors, which are part of the endocannabinoid system.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2-methoxybenzyl)amine
  • N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N,N-dimethylamine
  • (6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfoxide .

Uniqueness

N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine is unique due to its specific structural features, such as the presence of the 4-chlorophenylsulfanyl group and the pyrimidine core. These features contribute to its potent activity and make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-[(4-chlorophenyl)sulfanylmethyl]-N,2-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3S/c1-9-16-11(7-13(15-2)17-9)8-18-12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSCRJPSFMTEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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